N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclopentylamine with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- N-cyclopentyl-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide
- N-cyclopentyl-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-18(22)19-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFBGVSEFCVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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